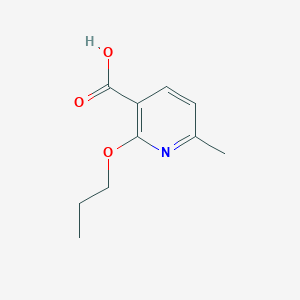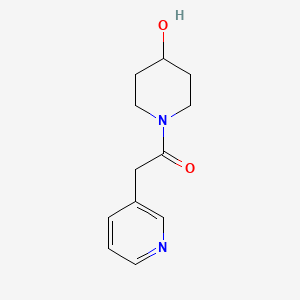
N-(ciclopropilmetil)-4-fluoro-3-metil anilina
Descripción general
Descripción
N-(cyclopropylmethyl)-4-fluoro-3-methylaniline is a useful research compound. Its molecular formula is C11H14FN and its molecular weight is 179.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(cyclopropylmethyl)-4-fluoro-3-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(cyclopropylmethyl)-4-fluoro-3-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Noroximorfona
“N-(ciclopropilmetil)-4-fluoro-3-metil anilina” juega un papel crucial en la síntesis de Noroximorfona . Noroximorfona es un intermedio importante en la síntesis de antagonistas opioides como la naloxona y la naltrexona . La preparación de noroximorfona a partir de la tebaína, un opiáceo natural aislado del extracto de amapola, es una secuencia de varios pasos en la que primero se genera oxicodona y luego se desmetila N y O .
Síntesis Sostenible
El compuesto se utiliza en un proceso verde, seguro y eficiente para la N y O-desmetilación de la oxicodona . El método se basa en la ciclación intramolecular oxidativa anódica de la amina terciaria N-metilada con el grupo 14-hidroxilo del morfinano, seguida de hidrólisis con ácido bromhídrico .
Electrólisis de flujo escalable
El proceso de electrólisis que involucra “this compound” se ha transferido a una celda de electrólisis de flujo escalable, mejorando significativamente el rendimiento de la reacción .
Métricas de química verde
La sostenibilidad de la nueva metodología que involucra “this compound” se ha evaluado mediante métricas verdes e indicadores cualitativos .
Ligandos del receptor kappa-opioide
“this compound” se utiliza en el diseño de ligandos de conjugado fármaco-péptido del receptor kappa-opioide . El péptido cíclico De Novo (DNCP)-β-naloxamina (NalA) diseñado exhibe in vitro potente agonismo mixto del KOR/antagonismo del receptor mu-opioide (MOR) .
Antinocicepción en ratones
El DNCP-β-NalA induce una potente antinocicepción mediada por KOR en ratones machos .
Mecanismo De Acción
Target of Action
The primary targets of N-(cyclopropylmethyl)-4-fluoro-3-methylaniline are yet to be definitively identified due to the novelty and complexity of the compound . Based on its structural similarity to other known compounds, it may interact with various protein targets within the cell .
Mode of Action
N-(cyclopropylmethyl)-4-fluoro-3-methylaniline likely interacts with its targets through a combination of covalent and non-covalent interactions . The specific nature of these interactions and the resulting changes in target function are currently under investigation .
Biochemical Pathways
Given its structural features, it may influence pathways related to signal transduction and cellular metabolism .
Pharmacokinetics
The presence of the cyclopropylmethyl group may confer stability and influence its bioavailability .
Result of Action
Based on its structural features, it may modulate the activity of its target proteins, leading to changes in cellular function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(cyclopropylmethyl)-4-fluoro-3-methylaniline . Specific details about how these factors affect this compound are currently unknown .
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-4-fluoro-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-8-6-10(4-5-11(8)12)13-7-9-2-3-9/h4-6,9,13H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URERGHVGMZLTHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2CC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1467944.png)



![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1467949.png)
amine](/img/structure/B1467955.png)
![1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1467957.png)

![[4-(Pyridazin-3-yloxy)cyclohexyl]amine](/img/structure/B1467961.png)



